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Compound of Interest

Compound Name: Oct-4-en-2-one

cat. No.: B13624662

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-4-en-2-one, with the IUPAC name oct-4-en-2-one, is an organic compound classified as
an a,B-unsaturated ketone.[1] Its chemical structure consists of an eight-carbon chain with a
ketone functional group at the second position and a carbon-carbon double bond between the
fourth and fifth positions. This arrangement of functional groups makes it a reactive molecule
with potential applications in organic synthesis and as a biologically active compound. This
technical guide provides a comprehensive overview of the chemical properties, synthesis,
spectral characterization, and potential applications of Oct-4-en-2-one, with a focus on its
relevance to researchers in the fields of chemistry and drug development.

Chemical and Physical Properties

Oct-4-en-2-one is a volatile organic compound with the molecular formula C8H140.[1] A
summary of its key chemical and physical properties is presented in Table 1. The presence of
both a carbonyl group and a carbon-carbon double bond in conjugation influences its reactivity,
making it susceptible to both nucleophilic addition at the carbonyl carbon and conjugate
addition at the (-carbon.

Table 1: Chemical and Physical Properties of Oct-4-en-2-one
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Property Value Reference
IUPAC Name oct-4-en-2-one [1]
CAS Number 33665-27-9 [1]
Molecular Formula C8H140 [1]
Molecular Weight 126.20 g/mol [1]

Colorless to pale yellow liquid
Appearance . [2]
(for isomer)

Boiling Point 65 °C at 15 mmHg (for isomer)  [3]

Density 0.850 g/mL (for isomer) [3]

Note: Some physical properties are for the isomer (E)-oct-2-en-4-one due to limited data for
Oct-4-en-2-one.

Synthesis of Oct-4-en-2-one

While a specific, detailed experimental protocol for the synthesis of Oct-4-en-2-one is not
readily available in the searched literature, a plausible synthetic route can be proposed based
on established organic chemistry principles. A common method for the synthesis of a,3-
unsaturated ketones is through an aldol condensation reaction followed by dehydration.

A potential synthesis for the (Z)-isomer of Oct-4-en-2-one has been reported in Tetrahedron
Letters.[4] Although the full experimental details were not retrieved, a general workflow for such
a synthesis is outlined below.

Proposed Synthetic Workflow

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Oct-4-en-2-one via aldol condensation.
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Experimental Protocol (Hypothetical)

Materials:

o Butanal

e Acetone

e Sodium hydroxide (NaOH) or other suitable base/acid catalyst
» Ethanol or other suitable solvent

» Diethyl ether or other extraction solvent

¢ Anhydrous magnesium sulfate (MgSO4)

» Hydrochloric acid (HCI) for neutralization

Procedure:

 Aldol Addition: A solution of butanal in ethanol is slowly added to a stirred solution of acetone
and a catalytic amount of sodium hydroxide in ethanol at a controlled temperature (e.g., 0-5
°C). The reaction is monitored by thin-layer chromatography (TLC) until the starting materials
are consumed.

o Work-up: The reaction mixture is neutralized with dilute hydrochloric acid. The product is
extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous
magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-
hydroxy ketone, 4-hydroxyoctan-2-one.

» Dehydration: The crude 4-hydroxyoctan-2-one is heated, possibly with a catalytic amount of
acid (e.g., p-toluenesulfonic acid) or base, to effect dehydration.

 Purification: The resulting Oct-4-en-2-one is purified by fractional distillation under reduced
pressure.

Spectral Data
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Detailed experimental NMR data for Oct-4-en-2-one is not available in the public domain.
However, based on the structure and data for similar compounds, a predicted 1H and 13C
NMR spectrum can be outlined. For its isomer, (E)-oct-2-en-4-one, some spectral data is
available.[5]

Table 2: Predicted 1H NMR Chemical Shifts for (E)-Oct-4-en-2-one

S Chemical Shift Multiplicity Coupling Constant
(ppm) (Hz)

H1 (CH3-C=0) ~2.1 s

H3 (-CH2-C=0) ~3.1 d ~6

H4 (=CH-) ~6.8 dt 15, ~7

H5 (=CH-) ~6.1 dt ~15,~1.5

H6 (-CH2-) ~2.2 q ~7

H7 (-CH2-) ~1.5 sextet ~7

H8 (CH3-) ~0.9 t ~7

Table 3: Predicted 13C NMR Chemical Shifts for (E)-Oct-4-en-2-one

Carbon Chemical Shift (ppm)
C1 (CH3-C=0) ~27

C2 (C=0) ~198

C3 (-CH2-C=0) ~40

C4 (=CH-) ~148

C5 (=CH-) ~130

C6 (-CH2-) ~35

C7 (-CH2-) ~22

C8 (CH3-) ~14
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Note: These are predicted values and may differ from experimental data.

Reactions of Oct-4-en-2-one

As an a,3-unsaturated ketone, Oct-4-en-2-one can undergo a variety of chemical reactions,
making it a potentially useful intermediate in organic synthesis.

1,2-Addition
(e.g., Grignard reagents)

1,4-Conjugate Addition
(e.g., Gilman reagents, Michael donors)

N A
Oct-4-en-2-one
J
Reduction
(e.g., NaBH4, H2/Pd-C)

Y

Reactions of the Alkene
(e.g., Epoxidation, Dihydroxylation)

Click to download full resolution via product page

Caption: Key reaction types of Oct-4-en-2-one.

Applications in Drug Development and Biological
Activity

The a,B-unsaturated ketone moiety is a structural alert in medicinal chemistry due to its
potential to act as a Michael acceptor. This reactivity can lead to covalent interactions with
biological nucleophiles, such as cysteine residues in proteins, which can be a mechanism for
both therapeutic efficacy and toxicity.

While specific studies on the pharmacological applications of Oct-4-en-2-one are scarce, the
broader class of a,3-unsaturated carbonyl compounds has been investigated for various
biological activities. They have been explored as cytotoxic agents that can affect mitochondrial
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function, potentially offering a pathway for developing anti-cancer drugs.[1][6] The cytotoxic
effects are often attributed to the formation of Michael-type adducts with cellular thiols, which
can disrupt cellular processes and induce apoptosis.[6]

Furthermore, some natural and synthetic a,B-unsaturated carbonyl compounds have shown
immunosuppressive and anti-inflammatory effects.[7]

Potential Signaling Pathway Involvement

The reactivity of a,3-unsaturated ketones as Michael acceptors suggests a potential
mechanism of action involving the covalent modification of key signaling proteins. One such
pathway that is often targeted by electrophilic compounds is the Keap1-Nrf2 pathway, which is
a critical regulator of the cellular antioxidant response. Covalent modification of cysteine
residues in Keapl can lead to the activation of Nrf2 and the upregulation of cytoprotective
genes. Another potential target is the NF-kB signaling pathway, where covalent modification of
components like IKK or NF-kB itself can inhibit the pro-inflammatory response.
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Caption: Potential interaction of Oct-4-en-2-one with cellular signaling pathways.

Flavor and Fragrance Applications

Beyond its potential in medicinal chemistry, Oct-4-en-2-one and its isomers are used in the
flavor and fragrance industry. Oct-4-en-2-one is reported to have a black tea aroma.[8] Its
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isomer, 2-octen-4-one, is described as having a yeasty, fruity, and mushroom-like odor and is
used in flavors for confectionery, dairy products, and beverages.[2][9]

Safety and Toxicology

Safety data for Oct-4-en-2-one is limited. However, for its isomer, 2-octen-4-one, safety data
sheets indicate that it is a flammable liquid and can cause skin and serious eye irritation.[1][6]
As an a,B-unsaturated ketone, it should be handled with appropriate personal protective
equipment in a well-ventilated area. Due to the reactive nature of the a,3-unsaturated carbonyl
moiety, there is a potential for skin sensitization.

Conclusion

Oct-4-en-2-one is a molecule of interest due to its reactive a,B-unsaturated ketone
functionality. While its primary current application appears to be in the flavor industry, its
chemical properties suggest potential for use as a building block in organic synthesis. The
biological activity associated with the a,B-unsaturated carbonyl group, particularly as a Michael
acceptor, indicates a potential for this compound and its derivatives in the field of drug
discovery, for example, as cytotoxic or anti-inflammatory agents. Further research is needed to
fully elucidate its synthetic accessibility, detailed spectral properties, and specific biological
activities to unlock its full potential for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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